Cas no 901238-24-2 (Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)-)

Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)-, is a halogenated aromatic compound featuring bromo, fluoro, and benzyloxy functional groups. Its structure offers versatility in synthetic applications, particularly in cross-coupling reactions and as an intermediate in pharmaceutical or agrochemical synthesis. The presence of both bromine and fluorine substituents enhances reactivity for selective functionalization, while the benzyloxy group provides a modifiable handle for further derivatization. This compound is characterized by high purity and stability under standard conditions, making it suitable for precision organic transformations. Its well-defined reactivity profile ensures consistent performance in complex multi-step syntheses, particularly in constructing polyfunctionalized aromatic systems.
Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- structure
901238-24-2 structure
Product Name:Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)-
CAS No:901238-24-2
MF:C13H9BrF2O
MW:299.110769987106
MDL:MFCD26385141
CID:793861
PubChem ID:58086160
Update Time:2025-06-11

Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)-
    • 1-Benzyloxy-4-bromo-2,5-difluorobenzene
    • 1-bromo-2,5-difluoro-4-phenylmethoxybenzene
    • 4-bromo-2,5-difluorophenyl phenylmethyl ether
    • AB91454
    • SCHEMBL416139
    • AMCJPMDOXRAQCK-UHFFFAOYSA-N
    • DTXSID40728776
    • MFCD26385141
    • 1-(benzyloxy)-4-bromo-2,5-difluorobenzene
    • E93028
    • 901238-24-2
    • 1-benzyloxy-4-bromo-2,5-difluoro-benzene
    • CS-0195249
    • MDL: MFCD26385141
    • Inchi: 1S/C13H9BrF2O/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
    • InChI Key: AMCJPMDOXRAQCK-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1F)OCC1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 297.98048g/mol
  • Monoisotopic Mass: 297.98048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų

Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- Pricemore >>

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Additional information on Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)-

Recent Advances in the Study of Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- (CAS: 901238-24-2) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- (CAS: 901238-24-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- as a key intermediate in the synthesis of novel bioactive molecules. Its bromo and difluoro substituents, combined with the phenylmethoxy group, make it a versatile building block for the construction of complex pharmacophores. Researchers have successfully utilized this compound in the development of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.

In a study published in the Journal of Medicinal Chemistry, the compound was employed as a precursor for the synthesis of a series of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival. The results demonstrated that derivatives of Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- exhibited potent inhibitory activity against PI3K isoforms, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for anticancer drug development.

Another area of interest is the compound's application in positron emission tomography (PET) imaging. A recent study in the European Journal of Nuclear Medicine and Molecular Imaging explored the use of radiolabeled derivatives of Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- for the non-invasive detection of tumor-associated biomarkers. The study reported high specificity and binding affinity of the radiolabeled compound to target receptors, making it a promising candidate for diagnostic imaging.

Furthermore, the compound's stability and reactivity under various conditions have been investigated to optimize its use in synthetic chemistry. A paper in Organic Letters detailed a novel catalytic system that enhances the efficiency of cross-coupling reactions involving Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)-, thereby expanding its utility in the synthesis of diverse chemical libraries for high-throughput screening.

Despite these advancements, challenges remain in the large-scale production and formulation of Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)-. Recent efforts have focused on improving yield and purity through innovative purification techniques and green chemistry approaches. A study in Green Chemistry highlighted the use of solvent-free conditions and biocatalysts to achieve higher efficiency and reduced environmental impact.

In conclusion, Benzene, 1-bromo-2,5-difluoro-4-(phenylmethoxy)- (CAS: 901238-24-2) represents a valuable chemical entity with broad applications in drug discovery, diagnostic imaging, and synthetic chemistry. Ongoing research continues to uncover its potential, paving the way for new therapeutic and diagnostic tools. Future studies should focus on further elucidating its mechanism of action and optimizing its pharmacokinetic properties for clinical translation.

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